molecular formula C13H8N4OS B8181775 Pkr-IN-C16

Pkr-IN-C16

Cat. No. B8181775
M. Wt: 268.30 g/mol
InChI Key: VFBGXTUGODTSPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pkr-IN-C16 is a useful research compound. Its molecular formula is C13H8N4OS and its molecular weight is 268.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pkr-IN-C16 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pkr-IN-C16 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Renal Inflammation and Injury : Pkr-IN-C16 has been found to ameliorate LPS-induced renal inflammation and injury, partly through modulation of the pyroptosis signal pathway in the kidney (Zhou et al., 2020).

  • Neuroprotection : In an acute excitotoxic rat model, Pkr-IN-C16 prevented neuronal loss and inflammatory response, demonstrating neuroprotective properties (Tronel et al., 2014).

  • Retinal Ganglion Cell Protection : The compound has been shown to protect retinal ganglion cells from hypoxia-induced oxidative stress, inflammation, and apoptosis (Alsabaani, 2020).

  • Brain PKR Activation : Pkr-IN-C16 specifically inhibits the apoptotic PKR/eIF2α signaling pathway without stimulating the proliferative mTOR/p70S6K signaling mechanism, as shown in brain studies (Ingrand et al., 2007).

  • Viral Infection and Host Defense : Studies on the interaction between PKR and viral inhibitor RNAs have shown that Pkr-IN-C16 can inhibit PKR activation, circumventing host cell defense mechanisms against viral infection (McKenna et al., 2006).

  • Antitumor Activity : Pkr-IN-C16 suppresses tumor cell growth and angiogenesis in hepatocellular carcinoma, both in vitro and in vivo (Watanabe et al., 2020).

  • Oxytosis and Ferroptosis Inhibition : The inhibition of PKR is neuroprotective against endogenous oxidative stress-induced cell death, offering a strategy for neuroprotection (Hirata et al., 2019).

  • NF-κB Activation : PKR catalytic activity is essential for the activation of the transcription factor NF-κB, which is involved in apoptosis commitment and has antiviral and antitumoral activities (Gil et al., 2001).

properties

IUPAC Name

8-(1H-imidazol-5-ylmethylidene)-6H-pyrrolo[2,3-g][1,3]benzothiazol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4OS/c18-13-8(3-7-4-14-5-15-7)11-9(17-13)1-2-10-12(11)19-6-16-10/h1-6H,(H,14,15)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBGXTUGODTSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1NC(=O)C3=CC4=CN=CN4)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001138915
Record name GW 506033X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001138915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(5-Imidazolyl)methylene]-6H-thiazolo[5,4-e]indol-7(8H)-one

CAS RN

608512-97-6
Record name 6,8-Dihydro-8-(1H-imidazol-5-ylmethylene)-7H-pyrrolo[2,3-g]benzothiazol-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608512-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GW 506033X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001138915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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